molecular formula C9H10N2O3 B083466 Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate CAS No. 14476-67-6

Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate

Cat. No.: B083466
CAS No.: 14476-67-6
M. Wt: 194.19 g/mol
InChI Key: VMLFLMJTRHHRBL-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate is a heterocyclic compound that belongs to the furan family. This compound is characterized by the presence of an amino group, a cyano group, and an ester functional group attached to a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide. This reaction yields the desired compound in a 77% yield . Another method involves the reaction of ethyl 2-chloro-3-oxobutanoate with ethyl cyanoacetate in the presence of triethylamine, resulting in a 92% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of reagents and reaction conditions can be optimized to enhance yield and purity for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the cyano group to an amine or other functional groups.

    Substitution: The amino and cyano groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the amino and cyano groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the furan ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-3-13-9(12)7-5(2)14-8(11)6(7)4-10/h3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLFLMJTRHHRBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351196
Record name Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14476-67-6
Record name Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
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Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
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